Simnotrelvir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

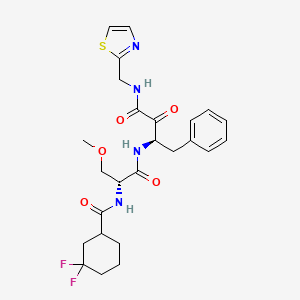

C25H30F2N4O5S |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

N-[(2R)-1-[[(2R)-3,4-dioxo-1-phenyl-4-(1,3-thiazol-2-ylmethylamino)butan-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-3,3-difluorocyclohexane-1-carboxamide |

InChI |

InChI=1S/C25H30F2N4O5S/c1-36-15-19(31-22(33)17-8-5-9-25(26,27)13-17)23(34)30-18(12-16-6-3-2-4-7-16)21(32)24(35)29-14-20-28-10-11-37-20/h2-4,6-7,10-11,17-19H,5,8-9,12-15H2,1H3,(H,29,35)(H,30,34)(H,31,33)/t17?,18-,19-/m1/s1 |

InChI Key |

IGYBDBUREWZAAX-OMKBGSMGSA-N |

Isomeric SMILES |

COC[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)C3CCCC(C3)(F)F |

Canonical SMILES |

COCC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)C3CCCC(C3)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Structure-Based Design of Simnotrelvir: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simnotrelvir (formerly known as SIM0417 or SSD8432), co-packaged with ritonavir as XIANNUOXINTM, is an orally administered antiviral agent targeting the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[1][2] This technical guide provides an in-depth overview of the discovery, structure-based design, mechanism of action, and preclinical evaluation of this compound. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz illustrate the logical workflows and molecular interactions central to its development.

Introduction: The Imperative for Oral Antivirals

The COVID-19 pandemic spurred an urgent need for effective and easily administered antiviral therapeutics. The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), emerged as a prime drug target due to its essential role in processing viral polyproteins, a necessary step for viral replication.[1][2] The high degree of conservation of the 3CLpro active site across coronaviruses also presented an opportunity for developing broad-spectrum antiviral agents.[1] this compound was developed as a potent and selective inhibitor of this crucial viral enzyme.

Discovery and Structure-Based Design of this compound

The development of this compound is a testament to the power of structure-based drug design, beginning with an existing approved drug and iteratively optimizing its structure to enhance potency and selectivity against a new target.

From a Hepatitis C Inhibitor to a SARS-CoV-2 Candidate

The journey to this compound began with boceprevir, an approved inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[3][4] Initial screening revealed that boceprevir exhibited inhibitory activity against the SARS-CoV-2 3CLpro.[3] X-ray crystallography of boceprevir in complex with SARS-CoV-2 3CLpro revealed that its α-ketoamide warhead formed a covalent bond with the catalytic cysteine (Cys145) of the protease.[4] This provided a structural blueprint for optimization.

Lead Optimization through Structural Insights

Guided by the crystal structure of the boceprevir-3CLpro complex, a systematic hit-to-lead optimization campaign was initiated.[4] The goal was to modify the warhead and the peptide-like scaffold (P1, P2, and P4 segments) of boceprevir to improve its binding affinity and inhibitory activity against the SARS-CoV-2 3CLpro.[4] This iterative process of chemical synthesis, biochemical screening, and structural analysis ultimately led to the identification of this compound.[4]

The logical workflow for the structure-based design of this compound is depicted below:

Mechanism of Action

This compound is a peptidomimetic that functions as a covalent inhibitor of the SARS-CoV-2 3CLpro.[1][3] Its mechanism involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) within the active site of the enzyme.[4] This irreversible binding blocks the protease's ability to cleave the viral polyproteins pp1a and pp1ab, which are essential for the formation of the viral replication-transcription complex.[4] By inhibiting this crucial step, this compound effectively halts viral replication. The thermodynamic binding signature of this compound to 3CLpro is enthalpy-driven.[3][5]

The signaling pathway illustrating the mechanism of action is as follows:

Experimental Protocols

Recombinant SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This assay quantifies the in vitro inhibitory activity of this compound against the recombinant SARS-CoV-2 3CLpro using Förster Resonance Energy Transfer (FRET).

-

Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

FRET substrate: A fluorescently labeled peptide containing the 3CLpro cleavage sequence (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.

-

This compound, dissolved in DMSO.

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then further dilute in the assay buffer to the desired final concentrations.

-

Add 5 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the 3CLpro enzyme solution (final concentration ~50 nM) to each well.

-

Pre-incubate the plate at 37°C for 60 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration ~20 µM) to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) every minute for 30 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity for each well by calculating the slope of the linear phase of the fluorescence curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Antiviral Activity Assay

This assay determines the efficacy of this compound in inhibiting SARS-CoV-2 replication in a cellular context.

-

Materials:

-

Vero E6 cells (or other susceptible cell lines).

-

SARS-CoV-2 virus stock (e.g., original Wuhan strain or variants of concern).

-

Cell culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin).

-

This compound, dissolved in DMSO.

-

96-well cell culture plates.

-

Reagents for quantifying viral replication (e.g., RNA extraction kit and reagents for RT-qPCR, or reagents for plaque assay).

-

Reagents for assessing cell viability (e.g., CellTiter-Glo).

-

-

Procedure:

-

Seed Vero E6 cells into 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the diluted this compound solutions.

-

Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI), for example, 0.05.

-

Incubate the plates for a designated period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell supernatant for viral load quantification by RT-qPCR or plaque assay.

-

Assess cell viability in parallel plates using a reagent like CellTiter-Glo to determine the cytotoxic concentration (CC50).

-

-

Data Analysis:

-

Quantify the viral load in the supernatant for each drug concentration.

-

Calculate the percentage of viral replication inhibition relative to the virus control (no drug).

-

Determine the EC50 (50% effective concentration) by plotting the percentage of inhibition against the drug concentration.

-

Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

-

In Vivo Efficacy in K18-hACE2 Transgenic Mouse Model

This model evaluates the in vivo antiviral efficacy of this compound in mice expressing the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection.[6][7][8]

-

Virus: SARS-CoV-2 Delta variant (B.1.617.2).[9]

-

Procedure:

-

Infect male K18-hACE2 mice intranasally with the SARS-CoV-2 Delta strain.[9]

-

Administer this compound orally at different dosages (e.g., 50 mg/kg or 200 mg/kg) with ritonavir (50 mg/kg) twice daily.[6][9] A vehicle control group is also included.

-

Monitor the mice daily for changes in body weight and clinical signs of disease.

-

On specified days post-infection (e.g., Day 2 and Day 4), euthanize subsets of mice and collect lung and brain tissues.[9]

-

Homogenize the tissues and determine the viral load using RT-qPCR or plaque assay.

-

Perform histopathological analysis of the tissues to assess inflammation and tissue damage.

-

-

Data Analysis:

-

Compare the viral loads in the tissues of this compound-treated mice to the vehicle-treated group.

-

Analyze the changes in body weight and clinical scores between the groups.

-

Evaluate the histopathological scores for lung and brain tissues.

-

The experimental workflow for the in vivo efficacy study is outlined below:

Quantitative Data Summary

In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) |

| SARS-CoV-2 3CLpro | Enzymatic (FRET) | 24 |

| SARS-CoV-2 (WIV04) | Cell-based (Vero E6) | 26 |

| SARS-CoV-2 (Delta) | Cell-based (Vero E6) | 34 |

| SARS-CoV-2 (Omicron B.1.1.529) | Cell-based (Vero E6) | 43 |

| SARS-CoV-2 (Omicron BA.1) | Cell-based (Vero E6) | 148 |

| SARS-CoV-2 (Omicron BA.4) | Cell-based (Vero E6) | 189 |

| SARS-CoV-2 (Omicron BA.5) | Cell-based (Vero E6) | 208 |

Data compiled from references[10][11][12][13].

Preclinical Pharmacokinetics of this compound

| Species | Dose | Route | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) |

| Rat | 15 mg/kg | IV | - | 0.45 | - |

| Rat | 15 mg/kg | PO | - | - | 35.3 |

| Monkey | 5 mg/kg | IV | - | 1.7 | - |

| Monkey | 5 mg/kg | PO | - | - | 41.9 |

Data from reference[9].

Effect of Ritonavir on this compound Pharmacokinetics

| Species | This compound Dose (PO) | Ritonavir Dose (PO) | Fold Increase in Cmax | Fold Increase in AUC |

| Rat | 15 mg/kg | 30 mg/kg | - | - |

| Monkey | 5 mg/kg | 15 mg/kg | 3.9 | 9.6 |

Data from reference[9].

In Vivo Safety Profile of this compound

| Species | Duration | NOAEL (mg/kg/day) |

| Rat | 14 days | 1000 |

| Monkey | 14 days | 600 |

NOAEL: No Observed Adverse Effect Level. Data from reference[9].

Conclusion

The discovery and development of this compound exemplify a successful application of structure-based drug design, leading to a potent and selective oral antiviral for the treatment of COVID-19. Its robust preclinical data, demonstrating significant in vitro and in vivo efficacy against SARS-CoV-2 and its variants, along with a favorable pharmacokinetic and safety profile, have supported its clinical development and conditional approval.[3][5] The detailed methodologies and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field of antiviral drug discovery and development.

References

- 1. Potential SARS-CoV-2 3CLpro inhibitors from chromene, flavonoid and hydroxamic acid compound based on FRET assay, docking and pharmacophore studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. COVID-19 K18-hACE2 Transgenic Mouse Model - IITRI [iitri.org]

- 8. 034860 - K18-hACE2 Strain Details [jax.org]

- 9. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Preclinical Pharmacokinetic Profile of Simnotrelvir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simnotrelvir (formerly known as SIM0417) is an orally bioavailable antiviral agent targeting the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication. Developed as a potential treatment for COVID-19, a thorough understanding of its preclinical pharmacokinetic profile is critical for its translation into clinical use. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, based on preclinical studies in various animal models. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.

I. In Vivo Pharmacokinetics

The in vivo pharmacokinetic properties of this compound have been evaluated in several preclinical species, including mice, rats, and cynomolgus monkeys. These studies are crucial for predicting the drug's behavior in humans.

Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in different animal models, both with and without the co-administration of ritonavir, a potent inhibitor of the cytochrome P450 3A (CYP3A) enzyme.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats and Monkeys

| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | CL/F (L/h/kg) | Oral Bioavailability (F%) |

| Rat | 15 | IV | - | - | - | 0.45 | - | - |

| Rat | 15 | PO | - | - | - | - | - | 35.3 |

| Cynomolgus Monkey | 5 | IV | - | - | - | 1.7 | - | - |

| Cynomolgus Monkey | 5 | PO | - | - | - | - | - | 41.9 |

Data compiled from published preclinical studies.[1]

Table 2: Effect of Ritonavir Co-administration on Single-Dose Oral Pharmacokinetics of this compound in Rats and Monkeys

| Species | This compound Dose (mg/kg) | Ritonavir Dose (mg/kg) | Fold Increase in Cmax | Fold Increase in AUC |

| Rat | 15 | 30 | - | - |

| Cynomolgus Monkey | 5 | 15 | 3.9 | 9.6 |

Data indicates a significant pharmacokinetic enhancement with ritonavir.[1]

Table 3: Plasma Protein Binding of this compound

| Species | Plasma Protein Binding (%) |

| Mouse | 78.3 |

| Rat | 66.6 |

| Monkey | 80.7 |

Moderate to high plasma protein binding is observed across species.[1]

Table 4: Tissue Distribution of this compound in Mice

A study in C57BL/J mice after a single oral dose of 200 mg/kg of this compound with 50 mg/kg of ritonavir showed significant distribution to the lungs and brain. The concentrations in these tissues were comparable to or exceeded plasma concentrations, suggesting good tissue penetration, which is crucial for treating respiratory and neurological aspects of COVID-19.[1]

II. Metabolism and Excretion

Metabolic Pathways

In vitro studies have identified cytochrome P450 3A (CYP3A) as the primary enzyme responsible for the metabolism of this compound.[2] This is the rationale for its co-administration with ritonavir, a strong CYP3A inhibitor, to increase plasma concentrations and prolong its half-life.[3]

When co-administered with ritonavir, the metabolism of this compound shifts. Studies in humans have shown that with ritonavir, the major metabolites are the amide hydrolyzed metabolite (M9) and the cyano hydrolyzed metabolite (M10), which are primarily formed by intestinal enzymes and microbiota.[2] Oxidative metabolites from CYP3A are significantly reduced in the presence of ritonavir.[2]

Excretion

In a human mass balance study with co-administered ritonavir, approximately 55.4% of the administered dose of this compound was recovered in the urine (with 54.3% as the unchanged parent drug), and 36.7% was excreted in the feces (with 4.57% as the unchanged parent drug).[2] The primary metabolites, M9 and M10, were mainly excreted in the feces.[2]

III. Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings.

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies were conducted in male C57BL/6J mice, Sprague-Dawley rats, and cynomolgus monkeys.[1]

-

Rats: For single-dose studies, rats were administered this compound intravenously (IV) at 15 mg/kg or orally (PO) at 15 mg/kg.[1] For studies with ritonavir, this compound was given at 15 mg/kg PO with 30 mg/kg of ritonavir.[1]

-

Monkeys: Received this compound at 5 mg/kg IV or 5 mg/kg PO.[1] With ritonavir, the dose was 5 mg/kg of this compound and 15 mg/kg of ritonavir.[1]

-

Mice: For tissue distribution studies, male C57BL/J mice were given a single oral dose of 200 mg/kg this compound with 50 mg/kg ritonavir.[1]

-

Blood Sampling: Blood samples were collected at various time points post-dosing to characterize the plasma concentration-time profile.

Bioanalytical Method: UPLC-MS/MS

A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of this compound in rat plasma.

-

Sample Preparation: Protein precipitation was used to extract this compound from plasma samples.

-

Chromatography: Separation was achieved on a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm).

-

Mobile Phase: A gradient elution with methanol and water was used at a flow rate of 0.4 mL/min.

-

Mass Spectrometry: Detection was performed using a mass spectrometer with the following transitions:

-

This compound: m/z 550.20 → 160.15

-

Internal Standard (Nirmatrelvir): m/z 500.3 → 110.3

-

-

Linearity: The method demonstrated good linearity over a concentration range of 5-5000 ng/mL.

In Vitro Metabolism: CYP Inhibition Assay

While specific experimental parameters for this compound have not been detailed in the reviewed literature, the general protocol for assessing CYP inhibition involves the following steps.

-

Enzyme Source: Human liver microsomes are typically used as the source of CYP enzymes.

-

Incubation: this compound at various concentrations would be incubated with the liver microsomes in the presence of a specific probe substrate for each CYP isozyme.

-

Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. This compound showed no significant inhibition of major CYP enzymes, with IC50 values being ≥ 30 μM.[1]

IV. Drug-Drug Interaction Potential

Given that this compound is a substrate of CYP3A, its potential for drug-drug interactions (DDIs) is an important consideration. Preclinical data suggests a low risk of this compound causing clinically significant DDIs as an inhibitor of other drugs, with IC50 values against major CYP enzymes being high.[1] However, co-administration with strong inducers or inhibitors of CYP3A could affect the plasma concentrations of this compound.

V. Conclusion

The preclinical pharmacokinetic profile of this compound demonstrates characteristics that support its development as an oral antiviral agent. It exhibits moderate oral bioavailability in rats and monkeys, which is significantly enhanced by co-administration with ritonavir. The drug effectively distributes to key target tissues, such as the lungs and brain. Its metabolism is primarily mediated by CYP3A, and it shows a low potential for inhibiting other major CYP enzymes. The detailed bioanalytical methods and in vivo study designs provide a solid foundation for further research and development of this compound and other 3CLpro inhibitors. This comprehensive preclinical data package has been instrumental in advancing this compound into clinical trials.

References

An in-depth examination of the preclinical evidence supporting Simnotrelvir as a broad-spectrum inhibitor of coronaviruses, with a focus on its mechanism of action, inhibitory concentrations against various viral strains, and the experimental methodologies used for its evaluation.

This compound is an orally bioavailable small-molecule antiviral agent that has demonstrated potent and broad-spectrum inhibitory activity against a range of coronaviruses in preclinical studies.[1][2][3] Developed through structure-based optimization of the hepatitis C virus protease inhibitor boceprevir, this compound targets the highly conserved 3C-like protease (3CLpro), an enzyme essential for viral replication.[2][3] This technical guide provides a comprehensive overview of the in vitro pan-coronavirus inhibitory activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows for researchers, scientists, and drug development professionals.

Quantitative Assessment of In Vitro Inhibitory Activity

This compound has been rigorously evaluated against numerous SARS-CoV-2 variants, including those of concern, as well as other human coronaviruses. The following tables summarize the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values from various in vitro studies, demonstrating the compound's robust antiviral efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 Variants

| SARS-CoV-2 Variant | Cell Line | IC50 (µM) | IC90 (µM) |

| WIV04 (Original Strain) | Vero E6 | 0.026 | Not Reported |

| Delta | Vero E6 | 0.034 | Not Reported |

| Omicron B.1.1.529 | Vero E6 | 0.043 | Not Reported |

| Omicron BA.1 | Vero E6 | 0.148 ± 0.062 | 0.267 ± 0.082 |

| Omicron BA.4 | Vero E6 | 0.189 ± 0.006 | 0.250 ± 0.067 |

| Omicron BA.5 | Vero E6 | 0.208 ± 0.055 | 0.449 ± 0.171 |

| Omicron CH.1.1 | Vero E6 | 0.065 ± 0.006 | 0.099 ± 0.052 |

| Omicron XBB.1.5 | Vero E6 | 0.082 ± 0.058 | 0.254 ± 0.111 |

| Omicron XBB.1.16 | Vero E6 | 0.130 ± 0.020 | 0.230 ± 0.093 |

| Omicron EG.5 | Vero E6 | 0.174 ± 0.097 | 0.803 ± 0.236 |

| Omicron JN.1 | Vero E6 | 0.124 ± 0.031 | 0.684 ± 0.188 |

Data compiled from multiple studies.[1]

Table 2: In Vitro Inhibitory Activity of this compound against Other Human Coronaviruses

| Coronavirus | Cell Line | IC50 (µM) | Notes |

| HCoV-OC43 | Not Specified | Not Specified | An 8.3-fold increase in IC50 was observed after 12 passages, indicating the potential for resistance development.[4] |

Mechanism of Action: Targeting the 3CL Protease

This compound functions as a potent inhibitor of the coronavirus main protease, 3CLpro (also known as Mpro).[5] This enzyme plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription.[2][6] this compound, a peptidomimetic inhibitor, covalently binds to the catalytic cysteine residue (Cys145) within the active site of 3CLpro, thereby blocking its enzymatic activity and halting viral replication.[6] The high degree of conservation of the 3CLpro active site across different coronaviruses is the basis for this compound's broad-spectrum activity.[2]

Caption: Mechanism of this compound Action.

Experimental Protocols

The in vitro antiviral activity of this compound is predominantly assessed using cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or viral protein expression. The following are representative protocols based on published studies.

Cell Culture and Virus Propagation

-

Cell Line: Vero E6 cells (African green monkey kidney epithelial cells) are commonly used due to their high susceptibility to a wide range of coronaviruses.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Strains: SARS-CoV-2 variants and other coronaviruses are propagated in Vero E6 cells to generate viral stocks. The viral titer is determined by a 50% tissue culture infectious dose (TCID50) assay.

In Vitro Antiviral Activity Assay (CPE Reduction Assay)

This assay quantifies the ability of this compound to protect cells from virus-induced death.

Caption: Workflow for CPE Reduction Assay.

-

Procedure:

-

Vero E6 cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours.[1]

-

This compound is serially diluted in culture medium.

-

The cell culture medium is removed, and the diluted compound is added to the wells.

-

Cells are then infected with the coronavirus at a specific multiplicity of infection (MOI), typically 0.01.[1]

-

The plates are incubated for 72 hours at 37°C.

-

Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[6]

-

The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression.

-

3CLpro Enzymatic Inhibition Assay (FRET-based)

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of 3CLpro.

Caption: Workflow for 3CLpro FRET Assay.

-

Principle: A Förster Resonance Energy Transfer (FRET) substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Procedure:

-

Recombinant SARS-CoV-2 3CLpro is purified.

-

Serial dilutions of this compound are prepared in an appropriate assay buffer.

-

The diluted compound is added to the wells of a 384-well plate.

-

Recombinant 3CLpro is added to the wells and incubated with the compound.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a fluorescence plate reader.

-

The rate of substrate cleavage is determined, and the IC50 value is calculated from the dose-response curve.

-

Resistance Profile

In vitro resistance selection studies have been conducted to evaluate the potential for coronaviruses to develop resistance to this compound. After serial passages of SARS-CoV-2 BA.5 in the presence of this compound, a moderate increase in IC50 values was observed (3.2-fold after 5 passages and 4.5-fold after 10 passages).[4] For HCoV-OC43, an 8.3-fold increase in IC50 was noted after 12 passages.[4] Notably, this compound has demonstrated potent activity against several nirmatrelvir-resistant 3CLpro mutants.[4][7]

Conclusion

The comprehensive in vitro data strongly support this compound as a potent, broad-spectrum inhibitor of coronaviruses, including a wide array of SARS-CoV-2 variants. Its mechanism of action, targeting the conserved 3CLpro, provides a robust basis for its pan-coronavirus activity. The detailed experimental protocols outlined in this guide offer a framework for the continued evaluation of this compound and other novel antiviral candidates. While the potential for resistance development exists, the high barrier to resistance and its efficacy against nirmatrelvir-resistant mutants underscore its potential as a valuable therapeutic agent in the ongoing management of COVID-19 and future coronavirus threats.[4][7]

References

- 1. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedgrid.com [biomedgrid.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Simnotrelvir: A Preclinical In-Depth Analysis of Oral Bioavailability and Safety in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on the oral bioavailability and safety of simnotrelvir, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The information presented is collated from key preclinical studies to support further research and development efforts.

Mechanism of Action

This compound is an orally bioavailable antiviral agent that functions as a covalent inhibitor of the SARS-CoV-2 3CLpro.[1][2][3] This protease is essential for the replication of the virus.[4] By binding to and inhibiting 3CLpro, this compound effectively blocks the post-translational processing of viral polyproteins, thereby halting viral replication.[5] The drug was developed through structure-based optimization of boceprevir, an approved hepatitis C virus (HCV) protease inhibitor.[1][6][7] this compound exhibits potent, pan-coronavirus inhibitory activity with high selectivity.[1][2][6][7] Due to its metabolism by the cytochrome P450 3A (CYP3A) enzyme, it is often co-administered with ritonavir, a pharmacokinetic enhancer that inhibits CYP3A4, leading to increased plasma concentrations and a prolonged half-life of this compound.[2][5]

Oral Bioavailability and Pharmacokinetics in Animal Models

Pharmacokinetic studies in rats, monkeys, and mice have demonstrated that this compound is orally bioavailable.[1][6][7] Co-administration with ritonavir significantly enhances its plasma exposure.[1]

Pharmacokinetic Parameters in Rats

A single oral dose of 15 mg/kg of this compound was administered to rats, with and without 30 mg/kg of ritonavir.[1] The co-administration with ritonavir resulted in a notable increase in plasma concentration.[1]

Pharmacokinetic Parameters in Monkeys

In monkeys, a single oral dose of 5 mg/kg of this compound was given, with and without 15 mg/kg of ritonavir.[1] Similar to the findings in rats, the presence of ritonavir led to a significant boost in plasma levels of this compound.[1]

Pharmacokinetic Parameters in Mice

In uninfected C57BL/J mice, oral co-administration of this compound (at 50 mg/kg or 200 mg/kg) with 50 mg/kg of ritonavir twice daily resulted in peak plasma concentrations at 0.5 hours.[1] The Cmax values were 18,500 ng/mL and 49,300 ng/mL for the 50 mg/kg and 200 mg/kg doses, respectively.[1] At the 200 mg/kg dose, the plasma concentration of this compound was maintained above the in vitro EC90total (805 ng/mL against the Delta variant) for 24 hours.[1]

Table 1: Pharmacokinetic Data for this compound in Animal Models

| Animal Model | This compound Dose | Ritonavir Dose | Key Pharmacokinetic Findings | Reference |

| Rat | 15 mg/kg (single oral dose) | 30 mg/kg | Co-administration significantly increased plasma concentration. | [1] |

| Monkey | 5 mg/kg (single oral dose) | 15 mg/kg | Co-administration significantly increased plasma concentration. | [1] |

| Mouse (C57BL/J) | 50 mg/kg (oral, BID) | 50 mg/kg | Cmax: 18,500 ng/mL at 0.5 h. | [1] |

| Mouse (C57BL/J) | 200 mg/kg (oral, BID) | 50 mg/kg | Cmax: 49,300 ng/mL at 0.5 h. Drug concentration remained above EC90total for 24 h. | [1] |

Safety and Toxicology in Animal Models

Preclinical safety evaluations, including two-week GLP-compliant toxicity studies, have been conducted in both rats and monkeys.[1] These studies have indicated a good in vivo safety profile for this compound.[1]

Safety Findings in Rats

In a 14-day study, rats were orally administered this compound once daily at doses of 30, 180, and 1000 mg/kg/day.[8] The results demonstrated that this compound was well-tolerated, and plasma exposure increased in a dose-dependent manner.[1] The No Observed Adverse Effect Level (NOAEL) in rats was determined to be 1000 mg/kg/day.[1]

Safety Findings in Monkeys

A 14-day toxicity study in monkeys involved twice-daily oral dosing of this compound for a total daily dose of 40, 160, and 600 mg/kg/day.[8] this compound was found to be well-tolerated in monkeys, with dose-dependent plasma exposure.[1] The NOAEL in monkeys was established at 600 mg/kg/day.[1]

Table 2: Summary of Preclinical Safety Studies of this compound

| Animal Model | Doses Administered | Duration of Study | Key Safety Findings | NOAEL | Reference |

| Rat | 30, 180, and 1000 mg/kg/day (oral, once daily) | 14 days | Well-tolerated; dose-dependent plasma exposure. | 1000 mg/kg/day | [1][8] |

| Monkey | 40, 160, and 600 mg/kg/day (oral, twice daily) | 14 days | Well-tolerated; dose-dependent plasma exposure. | 600 mg/kg/day | [1][8] |

Experimental Protocols

Pharmacokinetic Studies

-

Animal Models: Rats and monkeys were used for single-dose pharmacokinetic assessments.[1] C57BL/J mice were used for multiple-dose pharmacokinetic evaluations.[1]

-

Dosing: this compound was administered orally, both as a standalone agent and in combination with ritonavir.[1]

-

Sample Collection: Plasma samples were collected at various time points post-administration to determine drug concentrations.[1]

-

Analysis: The concentration of this compound in plasma was quantified to determine key pharmacokinetic parameters such as Cmax and the duration of exposure above the effective concentration.[1]

GLP-Compliant Toxicity Studies

-

Animal Models: Rats and monkeys were utilized for the 14-day toxicity studies.[1][8]

-

Dosing Regimen:

-

Safety Monitoring: The studies were designed to assess the in vivo safety profile of this compound. This typically includes daily clinical observations, body weight measurements, food consumption, and at the end of the study, detailed pathological examinations.

-

Toxicokinetic Analysis: Plasma exposure to this compound was measured on the last day of the study (Day 14) to correlate drug levels with any observed toxicities.[8]

References

- 1. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedgrid.com [biomedgrid.com]

- 3. biomedgrid.com [biomedgrid.com]

- 4. anesthesiologydfw.com [anesthesiologydfw.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Deep Dive into the Structural Underpinnings of Simnotrelvir's High Selectivity for SARS-CoV-2 Main Protease

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

This technical guide provides a comprehensive analysis of the structural basis for the high selectivity of Simnotrelvir, an orally bioavailable inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). Understanding these molecular interactions is critical for the rational design of next-generation antiviral therapeutics with improved potency and safety profiles. This compound's development, a structure-based optimization of the hepatitis C virus (HCV) protease inhibitor boceprevir, showcases a potent, enthalpy-driven binding mechanism that effectively and selectively disrupts viral replication.[1][2][3]

Mechanism of Action: Covalent Inhibition of 3CLpro

The SARS-CoV-2 3CLpro is a cysteine protease essential for the viral life cycle.[4] It cleaves the viral polyproteins pp1a and pp1ab at 11 distinct sites to produce functional non-structural proteins required for viral replication.[4] The high degree of conservation of the 3CLpro active site among coronaviruses makes it an attractive target for broad-spectrum antiviral agents.[5][6]

This compound acts as a potent covalent inhibitor of 3CLpro.[5][6] Its mechanism involves the nitrile "warhead," which forms a reversible covalent thioimidate ester conjugate with the catalytic cysteine residue (C145) in the enzyme's active site.[1] This covalent modification effectively blocks the protease's catalytic activity, thereby halting the viral replication process.[7][8] The covalent nature of this interaction contributes significantly to the drug's high potency.[1][5]

The Structural Basis for High-Affinity Binding and Selectivity

The high selectivity of this compound stems from its exquisite molecular fit within the substrate-binding cavity of the SARS-CoV-2 3CLpro.[1] X-ray crystallography has revealed the precise interactions that anchor the inhibitor to the enzyme's active site subsites (S1, S2, and S4).[1]

A key and unconventional feature dictating this compound's selectivity is the induced-fit binding of its unique P2-dithiaspiro-proline group into the S2 subsite.[1] This interaction results in extensive hydrophobic contacts, most notably specific sulfur-sulfur (S‒S) interactions with the side chains of two methionine residues, M49 and M165.[1][2] This distinct interaction is not observed with other 3CLpro inhibitors like nirmatrelvir and provides a structural basis for this compound's improved selectivity against off-target host proteases.[1][2]

The detailed interactions are as follows:

-

Nitrile Warhead : Forms a covalent bond with the catalytic C145 and is stabilized by hydrogen bonds within the oxyanion hole (G143, S144, C145).[1]

-

P1 (γ-lactam) : Fits snugly into the S1 subsite, forming critical hydrogen bonds with the side chains of H163 and E166, and the main chain of F140.[1][2]

-

P2 (dithiaspiro-proline) : Engages in unique S‒S interactions with M49 and M165 in the S2 subsite, a major driver of selectivity.[1][2]

-

P3 (tert-butyl) : This hydrophobic group is oriented towards the bulk solvent and does not form specific interactions with the protease.[1]

-

P4 (trifluoroacetyl) : Occupies the hydrophobic S4 subsite, establishing favorable hydrophobic contacts.[1]

Quantitative Analysis of Potency and Efficacy

Multiple enzymatic and cell-based assays confirm that this compound is a potent pan-coronavirus 3CLpro inhibitor.[1][2][3] It maintains high potency against several SARS-CoV-2 variants of concern and even shows efficacy against some nirmatrelvir-resistant mutants.[1][9][10]

| Parameter | Target / Variant | Value | Reference |

| IC₅₀ | SARS-CoV-2 3CLpro (Wild-Type) | 24 nM | [11] |

| IC₅₀ | SARS-CoV-2 WIV04 | 26 nM | [9][12] |

| IC₅₀ | Delta Variant | 34 nM | [9][12] |

| IC₅₀ | Omicron B.1.1.529 | 43 nM | [9][12] |

| IC₅₀ | P132H Mutant (Omicron) | 8-13 nM | [1] |

| IC₅₀ | E166V Mutant (Nirmatrelvir-resistant) | Maintains better potency than nirmatrelvir | [10] |

| K_d | SARS-CoV-2 3CLpro (C145G mutant) | Significantly improved vs. lead compounds | [1] |

| Binding | Thermodynamic Signature | Enthalpy-driven | [1][2][3] |

The preclinical safety and pharmacokinetic profiles of this compound underscore its therapeutic potential. The high selectivity contributes to a favorable safety window.[1]

| Parameter | Species | Dosage | Value | Reference |

| EC₉₀ (total) | Delta Variant (in vitro) | N/A | 805 ng/mL | [1] |

| C_max | Mice (with Ritonavir) | 200 mg/kg | 49,300 ng/mL (>61x EC₉₀) | [1] |

| NOAEL | Rats | 1000 mg/kg/day | C_max: 16,950 ng/mL | [1] |

| NOAEL | Monkeys | 600 mg/kg/day | C_max: 26,450 ng/mL | [1] |

Experimental Protocols

The structural and functional characterization of this compound relies on a suite of established biochemical and biophysical techniques.

4.1 X-ray Crystallography

-

Protein Expression and Purification : The SARS-CoV-2 3CLpro (or its C145G mutant for noncovalent binding studies) is expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Crystallization : The purified protease is co-crystallized with this compound by vapor diffusion.

-

Data Collection and Refinement : Diffraction data are collected at a synchrotron source. The resulting electron density maps are used to build and refine the atomic model of the enzyme-inhibitor complex to high resolution (e.g., 1.5-2.0 Å).[2]

4.2 Enzymatic Inhibition Assay (IC₅₀ Determination)

-

Reaction Components : The assay is typically performed in a 384-well plate format containing a reaction buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA), a specific concentration of purified 3CLpro enzyme (e.g., 30-60 nM), and a fluorogenic peptide substrate.[13]

-

Procedure : The enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by adding the substrate.

-

Data Analysis : The rate of substrate cleavage is measured by monitoring fluorescence over time. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response curve.

4.3 Isothermal Titration Calorimetry (ITC)

-

Purpose : To determine the thermodynamic parameters of binding (dissociation constant K_d, enthalpy ΔH, and entropy ΔS). This method is used with the C145G mutant to measure the noncovalent binding affinity, eliminating the contribution of the covalent bond formation.[1]

-

Procedure : A solution of this compound is titrated into a solution containing the purified C145G 3CLpro mutant in a calorimeter cell. The heat released or absorbed upon binding is measured directly.

-

Data Analysis : The resulting thermogram is analyzed to determine the binding affinity (K_d) and the enthalpy (ΔH) and entropy (-TΔS) of binding, revealing an enthalpy-driven binding signature for this compound.[1]

4.4 Cell-Based Antiviral Assay

-

Cell Line and Virus : Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are commonly used. Cells are infected with a specific variant of SARS-CoV-2.

-

Procedure : Infected cells are treated with serial dilutions of this compound. After an incubation period, the extent of viral replication is quantified.

-

Quantification : Methods include quantifying viral RNA via RT-qPCR or measuring virus-induced cytopathic effect (CPE). The half-maximal effective concentration (EC₅₀) or 90% effective concentration (EC₉₀) is then determined.

Conclusion

The high selectivity of this compound for the SARS-CoV-2 main protease is not a fortuitous outcome but the result of precise, structure-guided drug design. The inhibitor's efficacy is rooted in its covalent mechanism and optimized fit within the enzyme's active site. Critically, the unique dithiaspiro-proline moiety at the P2 position establishes unconventional sulfur-sulfur interactions with methionine residues M49 and M165 in the S2 subsite.[1][2] This interaction is a key structural determinant that distinguishes this compound from other inhibitors and provides a strong basis for its selectivity, minimizing off-target effects and ensuring a favorable safety profile. These molecular insights not only validate this compound as a potent therapeutic agent but also provide a valuable blueprint for the future development of highly selective protease inhibitors against existing and emerging viral threats.

References

- 1. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedgrid.com [biomedgrid.com]

- 6. biomedgrid.com [biomedgrid.com]

- 7. anesthesiologydfw.com [anesthesiologydfw.com]

- 8. researchgate.net [researchgate.net]

- 9. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound/Ritonavir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

Simnotrelvir's Efficacy Against Emerging SARS-CoV-2 Variants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simnotrelvir is an orally administered small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][2] Preclinical and clinical studies have demonstrated its potent antiviral activity against a range of SARS-CoV-2 variants, including emerging Omicron sublineages.[3][4] This technical guide provides an in-depth overview of this compound's efficacy, mechanism of action, and the experimental methodologies used to evaluate its performance. The data presented herein support this compound as a viable therapeutic option for the treatment of mild-to-moderate COVID-19.[5][6]

Mechanism of Action

This compound functions as a peptidomimetic inhibitor that covalently binds to the catalytic cysteine residue (Cys145) within the active site of the SARS-CoV-2 3CL protease.[1] This irreversible binding blocks the protease's ability to cleave viral polyproteins (pp1a and pp1ab) into their functional non-structural proteins.[7][8] The disruption of this process halts the formation of the viral replication-transcription complex, thereby inhibiting viral propagation.[1] The 3CLpro is highly conserved across coronaviruses, making it an attractive target for antiviral drugs with broad applicability.[2][7]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Oral this compound for Adult Patients with Mild-to-Moderate Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oral this compound for Adult Patients with Mild-to-Moderate Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of a COVID-19 Therapeutic: A Technical Deep Dive into the Development of Simnotrelvir from a Boceprevir Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the development of Simnotrelvir, an oral antiviral agent for the treatment of COVID-19, from its origins in the scaffold of the Hepatitis C virus (HCV) protease inhibitor, boceprevir. Through a systematic, structure-based drug design approach, researchers optimized the boceprevir framework to potently and selectively inhibit the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive overview of the key quantitative data, detailed experimental methodologies, and the logical workflows that guided the successful progression of this compound from a repurposed concept to a clinical candidate.

From Hepatitis C to COVID-19: The Boceprevir Scaffold as a Starting Point

The urgent need for effective COVID-19 therapeutics prompted the exploration of repurposing existing antiviral drugs. Boceprevir, an approved inhibitor of the HCV NS3/4A serine protease, presented a promising starting point due to its peptidomimetic structure and covalent mechanism of action, which could be adapted to target the cysteine protease of SARS-CoV-2, the 3CLpro.[1][2] Initial studies confirmed that boceprevir itself exhibited inhibitory activity against the SARS-CoV-2 main protease (Mpro).[3][4] However, its potency was moderate, necessitating a focused drug discovery campaign to optimize its structure for this new target.[4]

The development of this compound involved a meticulous hit-to-lead-to-candidate optimization process.[1] Guided by the crystal structures of the SARS-CoV-2 3CLpro in complex with inhibitors, researchers systematically modified the warhead, as well as the P1, P2, and P4 segments of the boceprevir scaffold to enhance its potency and pharmacokinetic properties.[1][5] This structure-based design strategy was instrumental in creating a novel inhibitor with high affinity and selectivity for the SARS-CoV-2 3CLpro.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound and Precursors against SARS-CoV-2 3CLpro and Viral Replication

| Compound/Variant | Assay Type | IC50 (nM) | EC50 (µM) | Cell Line | Reference |

| Boceprevir | Enzymatic (Mpro) | 4130 | - | - | [3] |

| Viral Replication | - | 1.90 | - | [3] | |

| This compound | Enzymatic (3CLpro) | 24 | - | - | [8][9] |

| Viral Replication (WIV04) | - | 0.026 | Vero E6 | [5][10] | |

| Viral Replication (Delta) | - | 0.034 | Vero E6 | [5][10] | |

| Viral Replication (Omicron B.1.1.529) | - | 0.043 | Vero E6 | [5][10] | |

| Viral Replication (Omicron BA.1) | - | 0.148 | Vero E6 | [11] | |

| Viral Replication (Omicron BA.4) | - | 0.189 | Vero E6 | [11] | |

| Viral Replication (Omicron BA.5) | - | 0.130 (after 12 passages) | Vero E6 | [11] | |

| Nirmatrelvir | Viral Replication (Omicron BA.5) | - | 0.090 (after 12 passages) | Vero E6 | [11] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Administration | Dose | Tmax (h) | CL/F (L/h) | Reference |

| Human (Healthy) | Oral (this compound alone) | Single | 1.25 - 3.5 | 135 - 259 | [12] |

| Oral (with Ritonavir) | Single | - | 19.5 - 29.8 | [13] | |

| Rat | Oral (this compound alone) | - | - | 20.2 - 29.8 | [12] |

Tmax: Time to maximum plasma concentration; CL/F: Apparent total clearance.

Table 3: Clinical Efficacy of this compound in Adult Patients with Mild-to-Moderate COVID-19

| Parameter | This compound + Ritonavir | Placebo | p-value | Reference |

| Time to Symptom Resolution (hours) | 180.1 | 216.0 | 0.006 | [14][15] |

| Reduction in Viral Load (log10 copies/mL) at Day 5 | 30-fold greater reduction | - | <0.001 | [14] |

| Adverse Events (%) | 29.0 | 21.6 | - | [14] |

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments in the development of this compound. Detailed step-by-step protocols are typically found in the supplementary information of the cited publications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from precursors related to the boceprevir scaffold. The key steps involve the modification of the P1, P2, and P4 positions and the introduction of a suitable warhead to target the catalytic cysteine of the 3CLpro. The specific reagents, reaction conditions, and purification methods are detailed in the primary literature.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This assay is used to determine the in vitro potency of compounds against the 3CLpro enzyme.

-

Principle: A fluorogenic substrate containing a cleavage site for 3CLpro is used. In its intact state, a quencher molecule in proximity to a fluorophore suppresses its fluorescence. Upon cleavage by 3CLpro, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

-

Procedure:

-

The 3CLpro enzyme is incubated with various concentrations of the test compound (e.g., this compound).

-

The fluorogenic substrate is added to initiate the reaction.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.

-

The percent inhibition at each compound concentration is determined relative to a no-inhibitor control.

-

The IC50 value is calculated by fitting the dose-response data to a suitable equation.

-

Cell-based Antiviral Activity Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

-

Cell Line: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are commonly used.

-

Procedure:

-

Vero E6 cells are seeded in 96-well plates and incubated overnight.

-

The cells are treated with serial dilutions of the test compound.

-

A known amount of SARS-CoV-2 is added to the wells to infect the cells.

-

After an incubation period (e.g., 48-72 hours), the antiviral effect is quantified. This can be done by:

-

Cytopathic Effect (CPE) Reduction Assay: Visually assessing the inhibition of virus-induced cell death and morphology changes.

-

Viral RNA Quantification (RT-qPCR): Measuring the amount of viral RNA in the cell culture supernatant.

-

Plaque Reduction Assay: Quantifying the reduction in the number of viral plaques.

-

-

The EC50 value is determined from the dose-response curve.

-

In Vivo Efficacy in a Mouse Model of SARS-CoV-2 Infection

Animal models are crucial for evaluating the in vivo efficacy and safety of antiviral candidates.

-

Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection, are often used.

-

Procedure:

-

Mice are infected with a specific strain of SARS-CoV-2 (e.g., Delta variant).

-

Treatment with the test compound (this compound, often in combination with ritonavir) or a vehicle control is initiated at a specified time post-infection.

-

The animals are monitored for clinical signs of disease, such as weight loss.

-

At specific time points, tissues (e.g., lungs, brain) are collected to measure the viral load (via RT-qPCR or plaque assay) and to assess tissue pathology through histopathology.

-

The efficacy of the treatment is determined by its ability to reduce viral titers and alleviate disease symptoms compared to the control group.[5]

-

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Species: PK studies are conducted in various animal species (e.g., rats, monkeys) before moving to human trials.

-

Procedure:

-

The compound is administered through different routes (e.g., intravenous, oral).

-

Blood samples are collected at various time points after administration.

-

The concentration of the drug in the plasma is measured using a validated analytical method (e.g., LC-MS/MS).

-

PK parameters such as Tmax, Cmax, AUC (area under the curve), and clearance are calculated to assess the drug's bioavailability and half-life.

-

Clinical Trials

Human clinical trials are conducted in multiple phases to evaluate the safety and efficacy of a new drug.

-

Phase I: The primary goal is to assess the safety, tolerability, and pharmacokinetic profile of the drug in a small group of healthy volunteers.

-

Phase II/III: These are larger, randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy and further assess the safety of the drug in patients with the target disease (in this case, mild-to-moderate COVID-19). Key endpoints include the time to symptom resolution and the change in viral load.[14][15]

Visualizing the Development and Mechanism of this compound

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's development and mechanism of action.

Caption: Structure-based drug design workflow from Boceprevir to this compound.

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Caption: Preclinical development workflow for this compound.

Conclusion

The development of this compound from the boceprevir scaffold is a prime example of successful structure-based drug design and repurposing. By systematically optimizing a known viral protease inhibitor, researchers were able to rapidly develop a potent and orally bioavailable therapeutic for COVID-19. The comprehensive preclinical evaluation, including robust in vitro and in vivo studies, laid a strong foundation for its successful clinical development. This compound, in combination with ritonavir, has demonstrated clinical efficacy in reducing the duration of symptoms and viral load in patients with mild-to-moderate COVID-19, offering a valuable addition to the arsenal of antiviral treatments.[14][16]

References

- 1. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound plus ritonavir shortens duration of mild-to-moderate COVID-19 symptoms | springermedicine.com [springermedicine.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. structure-based-development-and-preclinical-evaluation-of-the-sars-cov-2-3c-like-protease-inhibitor-simnotrelvir - Ask this paper | Bohrium [bohrium.com]

- 8. staging3.velocis.in:8243 [staging3.velocis.in:8243]

- 9. selleckchem.com [selleckchem.com]

- 10. Oral antiviral this compound shows promise for treating mild COVID-19 | CIDRAP [cidrap.umn.edu]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Oral this compound for Adult Patients with Mild-to-Moderate Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assay in Summary_ki [bdb99.ucsd.edu]

Methodological & Application

Application Notes and Protocols: Simnotrelvir Cell-Based Antiviral Assay

Introduction

Simnotrelvir (also known as SIM0417 or SARS-CoV-2-IN-41) is an orally bioavailable small-molecule antiviral agent that specifically targets the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme is essential for viral replication, as it cleaves viral polyproteins into functional non-structural proteins.[1][4] this compound acts as a covalent inhibitor, binding to the catalytic cysteine residue (Cys145) in the active site of 3CLpro, thereby blocking its function and halting viral propagation.[1][5][6] Preclinical and clinical studies have demonstrated its potent activity against various SARS-CoV-2 variants.[3][4][7] These application notes provide detailed protocols for evaluating the in vitro cell-based antiviral activity and cytotoxicity of this compound.

Mechanism of Action of this compound

This compound inhibits the SARS-CoV-2 3CL protease, an enzyme crucial for processing viral polyproteins (pp1a and pp1ab) translated from the viral RNA.[4][6] By blocking this cleavage step, the formation of the viral replication-transcription complex is prevented, thereby halting viral replication.[1]

Caption: Mechanism of Action of this compound targeting the viral 3CL protease.

Quantitative Data Summary

This compound has demonstrated potent in vitro activity against a wide range of SARS-CoV-2 variants in cell-based assays. The 50% inhibitory concentration (IC50) values are summarized below.

| SARS-CoV-2 Variant | Cell Line | IC50 (µM) | Reference |

| WIV04 (Original) | Vero E6 | 0.026 | [1][7] |

| Delta | Vero E6 | 0.034 | [7] |

| Omicron B.1.1.529 | Vero E6 | 0.043 | [7] |

| Omicron BA.1 | Vero E6 | 0.148 ± 0.062 | [7] |

| Omicron BA.4 | Vero E6 | 0.189 ± 0.006 | [7] |

| Omicron BA.5 | Vero E6 | 0.208 ± 0.055 | [7] |

| Omicron CH.1.1 | Vero E6 | 0.065 ± 0.006 | [7] |

| Omicron XBB.1.5 | Vero E6 | 0.082 ± 0.058 | [7] |

| Omicron XBB.1.16 | Vero E6 | 0.130 ± 0.020 | [7] |

| Omicron EG.5 | Vero E6 | 0.174 ± 0.097 | [7] |

| Omicron JN.1 | Vero E6 | 0.124 ± 0.031 | [7] |

Experimental Protocols

Protocol 1: Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that reduces the viability of uninfected host cells by 50% (50% Cytotoxicity Concentration, CC50).[8][9] This is crucial for assessing the compound's therapeutic window.

Caption: Workflow for determining the 50% Cytotoxicity Concentration (CC50).

Methodology:

-

Cell Seeding: Seed host cells (e.g., Vero E6) into 96-well plates at an appropriate density and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium to achieve a range of final concentrations. Include a "cells only" control with medium and vehicle (e.g., DMSO) but no compound.[1]

-

Treatment: Remove the culture medium from the cells and add the prepared this compound dilutions.

-

Incubation: Incubate the plates for a period that matches the antiviral assay, typically 72 hours.[1][7]

-

Viability Measurement: Assess cell viability using a suitable reagent such as CellTiter-Glo Luminescent Cell Viability Assay or MTT.[7][10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression model (e.g., four-parameter sigmoidal dose-response) to determine the CC50 value.[9]

Protocol 2: Cell-Based Antiviral Activity Assay (IC50/EC50 Determination)

This protocol evaluates the ability of this compound to inhibit virus-induced cytopathic effect (CPE) in host cells.[1] The concentration that inhibits CPE by 50% is the IC50 or EC50 (50% effective concentration).

Caption: Workflow for the this compound cell-based antiviral activity assay.

Methodology:

-

Cell Seeding: Seed Vero E6 cells into 48-well or 96-well plates at a density of 100,000 cells/well (for 48-well plates) and incubate for 24 hours at 37°C with 5% CO2.[7]

-

Compound Addition: After 24 hours, remove the culture supernatants. Add serially diluted this compound to the wells.

-

Virus Infection: Infect the cells with the desired SARS-CoV-2 variant at a low multiplicity of infection (MOI), for example, 0.01.[7] Include appropriate controls: "cells only" (no virus, no compound) and "virus only" (no compound).

-

Incubation: Incubate the plates for 1 hour to allow for viral entry.[7] Following this, continue incubation for a total of 72 hours in a BSL-3 facility.[7]

-

Viability Measurement: After 72 hours, assess cell viability using a method that quantifies the reduction in virus-induced CPE, such as the CellTiter-Glo Luminescent Cell Viability Assay.[1][7]

-

Data Analysis:

-

Normalize the data with the "cells only" control representing 100% viability (0% CPE) and the "virus only" control representing 0% viability (100% CPE).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use a four-parameter fitting model to calculate the IC50/EC50 value.[7]

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable safety profile.[8][9]

-

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedgrid.com [biomedgrid.com]

- 6. biomedgrid.com [biomedgrid.com]

- 7. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. labinsights.nl [labinsights.nl]

- 10. researchgate.net [researchgate.net]

Application Note: A Validated LC-MS/MS Method for the Quantification of Simnotrelvir in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Simnotrelvir is an antiviral agent that has been investigated for its therapeutic effects. To support pharmacokinetic and toxicokinetic studies, a reliable and robust method for the quantification of this compound in biological matrices is essential. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation and has been validated for linearity, accuracy, precision, and other relevant parameters according to bioanalytical method validation guidelines.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

This compound-D4 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

2. Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of this compound and this compound-D4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound-D4 stock solution with acetonitrile to a final concentration of a suitable level.

-

Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation Protocol A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.[1][2]

-

Aliquot 50 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound-D4).

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.[3]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[3]

-

Transfer 200 µL of the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[3]

4. LC-MS/MS Instrumentation and Conditions The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)[1][2] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min[1][2] |

| Gradient Elution | As required for optimal separation |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: m/z 548.0 → 461.0[4], this compound-D4 (IS): m/z 552.1 → 461.0[4] |

| Dwell Time | 40 msec[4] |

| Collision Energy (CE) | This compound: -36 V[4], this compound-D4: -33 V[4] |

| Declustering Potential (DP) | This compound: -95 V[4], this compound-D4: -120 V[4] |

Data Presentation

Method Validation Summary

The developed method was validated according to the principles of bioanalytical method validation. The key validation parameters are summarized below.

Table 2: Summary of Method Validation Results

| Validation Parameter | Result |

| Linearity Range | 2.5 - 5000 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[3] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%Bias) | ± 15% |

| Inter-day Accuracy (%Bias) | ± 15% |

| Recovery | 85 - 115%[3] |

| Matrix Effect | Within acceptable limits (85 - 115%)[3] |

| Stability (Room Temp, 72h) | Stable[3] |

Table 3: Accuracy and Precision Data for QC Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (%Bias) | Inter-day Precision (%CV) |

| LLOQ | 2.5 | -2.5 | 8.9 | -3.1 | 9.5 |

| Low | 10 | 4.2 | 6.1 | 3.5 | 7.2 |

| Medium | 100 | -1.8 | 4.5 | -2.3 | 5.8 |

| High | 1000 | 3.6 | 3.2 | 2.9 | 4.1 |

Note: The data presented in Tables 2 and 3 are representative and may vary based on specific experimental conditions.

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel UPLC-MS/MS Method for Detecting this compound in Rat Plasma and Its Application for Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a LC-MS/MS method for the simultaneous determination of this compound and ritonavir in human serum and bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Efficacy Studies of Simnotrelvir in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

Simnotrelvir (VV116) is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a K18-hACE2 transgenic mouse model of SARS-CoV-2 infection. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in the design and execution of similar experiments.

Mechanism of Action: 3CLpro Inhibition

This compound is a small molecule inhibitor that targets the 3CLpro of SARS-CoV-2.[1][2] This enzyme is essential for the proteolytic processing of viral polyproteins into functional non-structural proteins (nsps) required for viral replication and transcription. By inhibiting 3CLpro, this compound blocks the viral life cycle. The 3CLpro has also been shown to cleave host proteins such as IRF3, NLRP12, TAB1, and CARD8, thereby dysregulating the host's innate immune response.[3][4][5] Inhibition of 3CLpro by this compound is expected to not only directly halt viral replication but also mitigate these detrimental effects on the host's immune system.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the dosages and efficacy data from preclinical studies of this compound in K18-hACE2 mice infected with the SARS-CoV-2 Delta strain.[6][7]

Table 1: Dosing Regimen for this compound in K18-hACE2 Mice

| Compound | Dosage (mg/kg) | Co-administered Agent | Dosage (mg/kg) | Route of Administration | Dosing Frequency |

| This compound | 50 | Ritonavir | 50 | Oral Gavage | Twice Daily |

| This compound | 200 | Ritonavir | 50 | Oral Gavage | Twice Daily |

| Vehicle | N/A | N/A | N/A | Oral Gavage | Twice Daily |

Table 2: In Vivo Efficacy of this compound in SARS-CoV-2 Infected K18-hACE2 Mice

| Treatment Group | Day 2 Lung Viral Titer (log10 PFU/g) | Day 4 Lung Viral Titer (log10 PFU/g) | Day 4 Brain Viral Titer (log10 PFU/g) | Body Weight Change |

| Vehicle Control | ~6.5 | ~6.0 | ~4.0 | ~10% loss |

| This compound (50 mg/kg) + Ritonavir (50 mg/kg) | ~5.0 | ~4.0 | Undetectable | Protected from weight loss |

| This compound (200 mg/kg) + Ritonavir (50 mg/kg) | ~4.0 | Undetectable | Undetectable | Protected from weight loss |

Note: The values in Table 2 are approximate and based on graphical data from the cited literature.

Experimental Protocols

Animal Model and Virus

-

Animal Model: K18-hACE2 transgenic mice (6-8 weeks old, male) are used for these studies.[6] This model expresses human angiotensin-converting enzyme 2 (hACE2), the receptor for SARS-CoV-2, making them susceptible to infection.

-

Virus: SARS-CoV-2 Delta variant (B.1.617.2) is used for infection.[6]

Experimental Workflow

Caption: Experimental workflow for in vivo efficacy studies.

This compound Formulation and Administration

-

Formulation: While the exact vehicle composition is not always detailed, a common approach is to formulate the compound in a vehicle suitable for oral administration in mice. For hydrophobic compounds, a mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be considered. The vehicle used in one study was a control formulation containing 1.1% MTBE.[6] It is crucial to perform solubility and stability tests for the specific formulation.

-

Administration:

-

Prepare the required concentrations of this compound and ritonavir in the chosen vehicle.

-

Administer the formulation via oral gavage twice daily. The volume of administration for mice is typically up to 10 mL/kg of body weight.[8][9][10][11]

-

The vehicle control group should receive the same volume of the vehicle without the active compounds.

-

SARS-CoV-2 Infection of K18-hACE2 Mice

-

Anesthetize the K18-hACE2 mice using an appropriate anesthetic agent (e.g., isoflurane).

-

Intranasally inoculate the mice with a lethal dose of the SARS-CoV-2 Delta variant (e.g., 1 x 10^5 PFU) in a volume of 50 µL.[12]

-

Monitor the animals for recovery from anesthesia.

Monitoring and Sample Collection

-

Monitor the body weight of the mice daily.

-

Observe the animals for any clinical signs of disease.

-

On day 2 and day 4 post-infection, euthanize a subset of mice from each group.[6]

-

Aseptically collect lung and brain tissues for viral load analysis. A portion of the tissue can be fixed in 10% neutral buffered formalin for histopathological analysis.

Quantification of Viral Load

-

Weigh the collected lung and brain tissues and homogenize them in an appropriate volume of DMEM.

-

Clarify the tissue homogenates by centrifugation.

-

Prepare serial 10-fold dilutions of the supernatants.

-

Infect confluent monolayers of Vero E6 cells with the dilutions for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with a medium containing 1.2% Avicel or another suitable overlay.[13]

-

Incubate the plates for 2-3 days at 37°C.

-

Fix the cells with 10% formaldehyde and stain with crystal violet to visualize and count the plaques.

-

Calculate the viral titer as plaque-forming units (PFU) per gram of tissue.

-

Extract total RNA from the tissue homogenates using a suitable RNA extraction kit.[14]

-

Perform one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) using primers and probes specific for a SARS-CoV-2 gene (e.g., the N gene or RdRp gene).[15][16][17][18]

-

Use a standard curve generated from a known quantity of viral RNA to quantify the number of viral RNA copies per gram of tissue.

Conclusion